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Compound of Interest

5-Amino-1,3-dimethyl-4-
Compound Name: _
nitropyrazole

Cat. No.: B1597495

An In-depth Technical Guide to the Physical Properties of 5-Amino-1,3-dimethyl-4-
nitropyrazole

Introduction

5-Amino-1,3-dimethyl-4-nitropyrazole, identified by CAS Number 76689-64-0, is a
multifunctional heterocyclic compound built upon a pyrazole core.[1][2] Its structure is
characterized by the strategic placement of an amino group (-NH2) at position 5, two methyl
groups (-CHs) at positions 1 and 3, and a potent electron-withdrawing nitro group (-NO2) at
position 4.[3] This specific arrangement of functional groups imparts a unique combination of
chemical and physical properties. The presence of the nitro group suggests potential
applications in the field of energetic materials, where parameters like density and thermal
stability are critical.[3] Concurrently, the amino group provides a reactive site for further
chemical synthesis, making it a valuable intermediate for the development of novel
pharmaceutical and agrochemical agents.[4]

This guide provides a comprehensive overview of the core physical properties of 5-Amino-1,3-
dimethyl-4-nitropyrazole, offering both tabulated data for quick reference and in-depth
discussions on the scientific principles behind these properties and their determination. The
protocols described herein are grounded in standard laboratory practices, ensuring reliability
and reproducibility for researchers in drug development and chemical sciences.
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Core Physical and Chemical Properties

The fundamental physical properties of 5-Amino-1,3-dimethyl-4-nitropyrazole are
summarized below. These values are crucial for handling, storage, and application of the

compound.

Property Value Reference
Molecular Formula CsHsN4O:2 [1][2]
Molecular Weight 156.144 g/mol [1][2]
Melting Point 136-138 °C [1]
Boiling Point 327.3 °C at 760 mmHg [1]
Density 1.55 g/cm3 [1]
Flash Point 151.8 °C [1]
Vapor Pressure 0.000204 mmHg at 25 °C [1]
LogP (Octanol/Water) 1.32330 [1]
Hydrogen Bond Donors 1 [1]
Hydrogen Bond Acceptors 4 [1]

Detailed Analysis of Physical Characteristics
Melting Point

The melting point of 136-138°C is a key indicator of the compound's purity and the strength of
its intermolecular forces in the crystal lattice.[1] A relatively narrow melting range, as observed
here, typically signifies a high degree of purity. This thermal stability is an important
consideration, particularly in the context of energetic materials, where decomposition
temperatures are a critical safety parameter.

Solubility Profile

While specific solubility data in various solvents is not extensively documented in the provided
literature, the octanol-water partition coefficient (LogP) of 1.32330 provides significant insight.
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[1] A positive LogP value indicates a preference for lipophilic (non-polar) environments over
agueous (polar) ones. This suggests that 5-Amino-1,3-dimethyl-4-nitropyrazole has low
solubility in water but should be more soluble in organic solvents like ethanol, acetone, or ethyl
acetate. This characteristic is vital for selecting appropriate solvent systems for synthesis,
purification (e.g., recrystallization), and biological assays. For instance, a related compound, 5-
Amino-1-methyl-1H-pyrazole-4-carboxamide, is noted as being insoluble in water.[5]

Density

The density of 1.55 g/cms3 is a significant parameter, especially for energetic materials, where a
higher density often correlates with improved detonation velocity and pressure.[1][3] The
introduction of the nitro group into the pyrazole ring is a key factor contributing to this increased
density.[3]

Spectroscopic and Structural Characterization

The definitive identification and structural elucidation of 5-Amino-1,3-dimethyl-4-
nitropyrazole rely on a combination of spectroscopic techniques. The following sections detail
the expected spectral characteristics based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a
molecule.[3]

e 1H NMR Spectroscopy: Proton NMR provides information about the chemical environment
and connectivity of hydrogen atoms. For this molecule, three distinct signals are
anticipated[3]:

o Amino (NHz) Protons: A broad singlet. The chemical shift of these protons is highly
sensitive to solvent, concentration, and temperature due to hydrogen bonding and
exchange.

o N-Methyl (N-CHs) Protons: A sharp singlet integrating to three protons.

o C-Methyl (C-CHs) Protons: A second, distinct sharp singlet also integrating to three
protons. Its chemical shift will differ from the N-methyl group due to its proximity to
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different substituents on the pyrazole ring. The electron-withdrawing effect of the adjacent
nitro group at the C4 position is expected to influence these chemical shifts.[3]

e 13C NMR Spectroscopy: This technigue provides a map of the carbon skeleton. Five unique
signals are expected, corresponding to each of the five carbon atoms in the molecule[3]:

o C3 and C5 Carbons: These carbons, part of the pyrazole ring and bonded to nitrogen, will
have characteristic chemical shifts. The C5 carbon is attached to the amino group, while
the C3 carbon is bonded to a methyl group, making them electronically distinct.

o C4 Carbon: This carbon, directly bonded to the nitro group, will be significantly deshielded,
causing its signal to appear further downfield.

o Methyl Carbons: Two distinct signals corresponding to the N-methyl and C-methyl carbons
will be observed in the upfield region of the spectrum.
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Caption: Key structural features and their expected NMR signatures.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. For 5-Amino-1,3-dimethyl-4-nitropyrazole, characteristic

absorption bands would be expected for:
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e N-H Stretching: From the amino group, typically appearing as one or two sharp bands in the
3300-3500 cm~1 region.

e C-H Stretching: From the methyl groups, observed just below 3000 cm~1.

e N-O Stretching (Nitro Group): Strong, asymmetric and symmetric stretching bands, typically
around 1500-1560 cm~* and 1300-1370 cm™1, respectively.

C=N and C=C Stretching: From the pyrazole ring, appearing in the 1400-1600 cm~1 region.

Crystal Structure Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional
atomic arrangement, bond lengths, and bond angles of a crystalline solid. While the specific
crystal structure for this compound is not available in the searched literature, analysis of related
compounds, such as 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole, has been successfully
performed using this technique.[3] Such an analysis would provide invaluable insights into
intermolecular interactions, like hydrogen bonding involving the amino and nitro groups, which
govern the crystal packing and ultimately influence physical properties like density and melting
point.

Experimental Protocols for Physical Property
Determination

The following section outlines standardized methodologies for characterizing the physical
properties of 5-Amino-1,3-dimethyl-4-nitropyrazole.
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Caption: General workflow for physical characterization.

Protocol 1: Melting Point Determination (Capillary
Method)

o Sample Preparation: Ensure the sample is dry and finely powdered.

e Loading: Load a small amount of the sample into a capillary tube, tapping gently to pack the
material to a height of 2-3 mm.

e Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

¢ Heating: Heat the sample rapidly to about 15-20°C below the expected melting point
(136°C). Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

o Observation: Record the temperature at which the first drop of liquid appears (onset of
melting) and the temperature at which the entire sample becomes a clear liquid (completion
of melting). The range between these two temperatures is the melting point range.

Protocol 2: Nuclear Magnetic Resonance (NMR)
Spectroscopy
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o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a
deuterated solvent (e.g., CDCIls, DMSO-ds). The choice of solvent is critical as it can
influence the chemical shifts, particularly of the NH2 protons.

 Instrumentation: Transfer the solution to a clean, dry NMR tube.

» Data Acquisition: Place the tube in the NMR spectrometer. Acquire the *H spectrum, followed
by the 13C spectrum. Standard parameters for acquisition (e.g., number of scans, relaxation
delay) should be optimized to obtain a good signal-to-noise ratio.

o Data Processing: Process the raw data (FID) by applying Fourier transformation, phase
correction, and baseline correction.

e Analysis: Integrate the 1H signals to determine proton ratios and analyze the chemical shifts
and coupling patterns to assign signals to the molecular structure. Assign the 13C signals
based on their chemical shifts and comparison with predicted values.

Protocol 3: Fourier-Transform Infrared (FTIR)
Spectroscopy

o Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto
the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good
contact between the sample and the crystal by applying pressure with the built-in clamp. This
method requires minimal sample preparation.

e Background Scan: Collect a background spectrum of the empty ATR crystal. This is crucial to
subtract the absorbance of the ambient atmosphere (e.g., COz, H20).

o Sample Scan: Collect the spectrum of the sample. Typically, 16 to 32 scans are co-added to
improve the signal-to-noise ratio.

o Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber)
should be analyzed to identify characteristic absorption bands corresponding to the
functional groups present in the molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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